molecular formula C8H12O2 B8720601 (S)-4-Methylcyclohex-3-enecarboxylic acid

(S)-4-Methylcyclohex-3-enecarboxylic acid

Cat. No. B8720601
M. Wt: 140.18 g/mol
InChI Key: OYOQOLNBTPTFEM-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-Methylcyclohex-3-enecarboxylic acid is a useful research compound. Its molecular formula is C8H12O2 and its molecular weight is 140.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-4-Methylcyclohex-3-enecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-4-Methylcyclohex-3-enecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(S)-4-Methylcyclohex-3-enecarboxylic acid

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

(1S)-4-methylcyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C8H12O2/c1-6-2-4-7(5-3-6)8(9)10/h2,7H,3-5H2,1H3,(H,9,10)/t7-/m1/s1

InChI Key

OYOQOLNBTPTFEM-SSDOTTSWSA-N

Isomeric SMILES

CC1=CC[C@H](CC1)C(=O)O

Canonical SMILES

CC1=CCC(CC1)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-methylcyclohex-3-enecarbonyl chloride (2 ml) in a mixture of methanol (20 ml) and tetrahydrofuran (20 ml) was added aqueous sodium hydroxide (4N, 20 ml). The resultant mixture was stirred at ambient temperature for 1 hour, and evaporated. The residue was taken up into a mixture of water and ethyl acetate and adjusted pH to around 1. The organic layer was separated, washed with brine, dried over magnesium sulfate, and evaporated under reduced pressure to give 4-methylcyclohex-3-enecarboxylic acid, which was used without further purification.
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2 mL
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20 mL
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20 mL
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20 mL
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

Into 1 liter reaction flask equipped with stirrer, thermometer reflux condenser and heating mantle is placed 100 ml anhydrous methyl, 1.25 moles (100 grams) of 50% aqueous NaOH solution, 100 ml water and 154 grams (1 mole) of the methyl ester of 4-methyl-cyclohexene-1-carboxylic acid. The reaction mass is stirred for a period of 5 hours at room temperature and then extracted with 1 volume of diethyl ether. The aqueous layer is set aside with 10% hydrochloric acid and extracted with diethyl ether. The diethyl ether extracts are washed with saturated sodium chloride solution and the ether is evaporated yielding 100.5 grams of solid melting at 95° C. This material is the carboxylic acid having the structure: ##STR42## as confirmed by NMR and IR analysis.
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100 g
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methyl ester
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154 g
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